![molecular formula C10H9NO B015827 3-Hydroxy-5-phenylpyrrole CAS No. 100750-40-1](/img/structure/B15827.png)
3-Hydroxy-5-phenylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxy-5-phenylpyrrole derivatives can be achieved through several routes. One approach involves the synthesis of 5-hydroxy-1-aminopyrrolines from 1,2-diaza-1,3-butadienes and aldehydes, offering a domino reaction advantage without the need for intermediate workup procedures (Attanasi et al., 2002). Another method describes the oxidation of N-Hydroxypyrrole and 3-phenyl-N-hydroxypyrrole to transient pyrrolyl-1-oxyl radicals observed by EPR spectroscopy (Kakouris et al., 1992).
Molecular Structure Analysis
X-ray single crystal diffraction techniques are pivotal in determining the molecular structure of 3-Hydroxy-5-phenylpyrrole derivatives, revealing the precise arrangement of atoms and the stereochemistry of the molecules (Azmy et al., 2021). These studies provide insights into the crystallographic and spectroscopic characteristics essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
3-Hydroxy-5-phenylpyrrole and its derivatives participate in various chemical reactions, illustrating the compound's reactivity and functional group transformations. For instance, the synthesis of highly functionalized N-hydroxypyrrole derivatives via [3+2] cycloaddition reactions of enamines and nitroso alkenes derived from phosphine oxides and phosphonates is notable (de los Santos et al., 2009).
Scientific Research Applications
Antitumor and Antimicrobial Properties:
- Microwave-assisted synthesis of hydroxypyrrolidin2-ones, including derivatives of 3-Hydroxy-5-phenylpyrrole, has shown potential as novel antitumor and antimicrobial agents in eco-friendly conditions (Azmy et al., 2021).
Antileukemic Activity:
- Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have exhibited significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).
Potential as 5-HT7 Receptor Ligands:
- Phenylpyrroles, including 3-Hydroxy-5-phenylpyrrole derivatives, show potential as novel 5-HT7 receptor ligands, with some exhibiting high affinity for the receptors (Paillet-Loilier et al., 2005).
Synthesis of Aminopyrrolines and Pyrroles:
- A domino reaction has been developed for the synthesis of 5-hydroxy-1-aminopyrrolines and corresponding pyrroles from 1,2-diaza-1,3-butadienes and aldehydes, offering efficient multistep transformation without intermediate workup (Attanasi et al., 2002).
Synthesis of 5-Phenyl 2-Functionalized Pyrroles:
- Amino Heck cyclization and tandem amino Heck carbonylation have been used for the synthesis of 5-phenyl 2-functionalized pyrroles (Zaman et al., 2007).
Potential Antipsychotic Properties:
- 2-phenylpyrroles, as conformationally restricted benzamide analogues, have shown potential as a new class of antipsychotics due to their high affinity for dopamine D-2 receptors (van Wijngaarden et al., 1987).
properties
IUPAC Name |
5-phenyl-1H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJFHUYFKGXBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403206 | |
Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-phenylpyrrole | |
CAS RN |
100750-40-1 | |
Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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